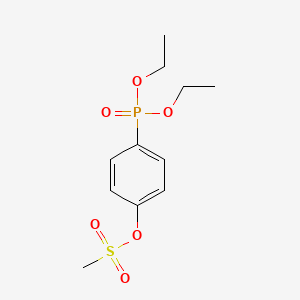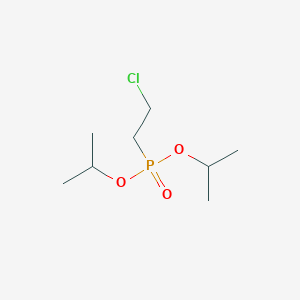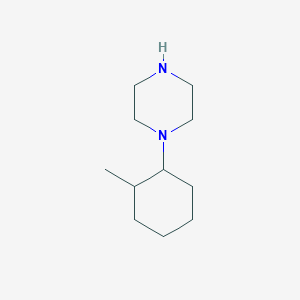
1-(2-Methylcyclohexyl)piperazine
Descripción general
Descripción
“1-(2-Methylcyclohexyl)piperazine” is a chemical compound with the empirical formula C11H24Cl2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Methylcyclohexyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylcyclohexyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .
Physical And Chemical Properties Analysis
“1-(2-Methylcyclohexyl)piperazine” is a solid compound . Its molecular weight is 255.23 .
Aplicaciones Científicas De Investigación
Analogues for Diagnostic and Therapeutic Applications
Research has focused on creating analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography (PET) radiotracers in oncology. Modifications aimed at reducing lipophilicity without sacrificing affinity for σ(1) and σ(2) receptors have led to compounds with potential for tumor cell entry and minimal antiproliferative activity, indicating a promising direction for cancer diagnostic and therapeutic applications (Abate et al., 2011).
Anti-mycobacterial Activity
Piperazine derivatives have been identified as a versatile scaffold in the design of medicinally important compounds, including those with potent activity against Mycobacterium tuberculosis (MTB). The structural versatility of piperazine allows for the development of molecules effective against both drug-sensitive and drug-resistant strains of TB. This review emphasizes the importance of piperazine in creating effective anti-TB agents through detailed structure-activity relationship (SAR) studies, providing a valuable resource for medicinal chemists (Girase et al., 2020).
Synthesis of Antioxidant Compounds
The synthesis of piperazine derivatives containing methylxanthine moiety has been explored for their antioxidant properties. These compounds were evaluated using various in vitro assays, demonstrating significant activity against lipid peroxidation. The findings suggest that the incorporation of a hydroxyl group in the piperazine structure plays a critical role in enhancing antioxidant properties, offering insights into the design of new antioxidant agents (Andonova et al., 2014).
Antipsychotic and Serotonin Reuptake Inhibition
Novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines have shown potent in vitro dopamine D(2) receptor antagonism and serotonin reuptake inhibition. These compounds exhibit promising pharmacological activities in vivo, potentially serving as dual-action antipsychotics. The ability to adopt conformations fitting both the dopamine D(2) receptor and serotonin transporter pharmacophores highlights the structural adaptability of piperazine derivatives in developing multifunctional therapeutics (Smid et al., 2005).
Anticancer and Antibacterial Properties
Mn(II) and Zn(II) macrocyclic Schiff-base complexes containing piperazine moiety have been synthesized and evaluated for their cytotoxic and antibacterial properties. These complexes demonstrated potent activity against glioblastoma cell lines and showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming some standard drugs. The research suggests potential therapeutic applications of these complexes in treating cancer and bacterial infections (Keypour et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJADGWLXSPEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389913 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylcyclohexyl)piperazine | |
CAS RN |
435345-39-4 | |
| Record name | 1-(2-methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)
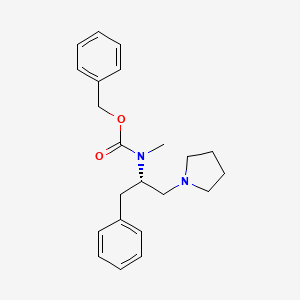
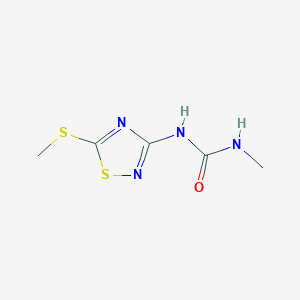
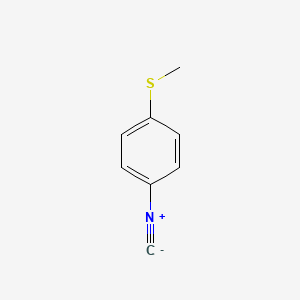
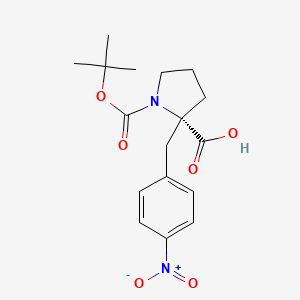
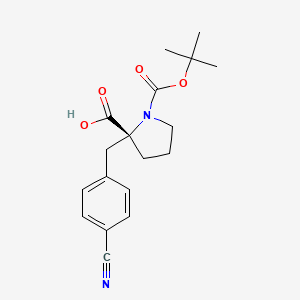
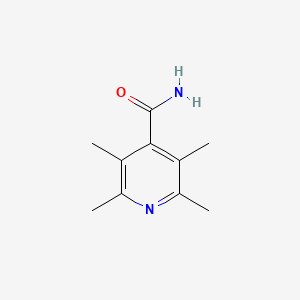
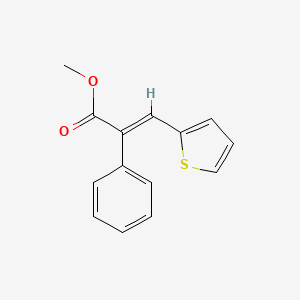
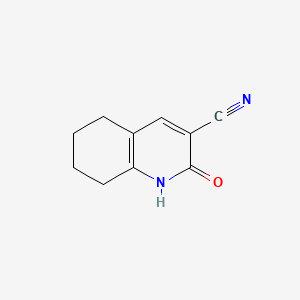
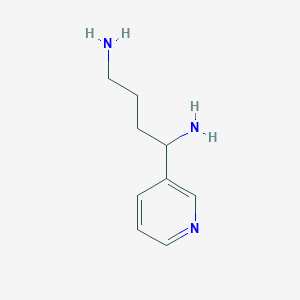
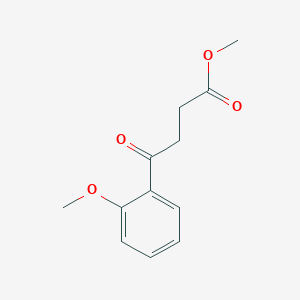
![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)
